N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine
Description
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Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-26-11-3-4-12-15(9-11)27-18(19-12)20-17-22-21-16(25-17)10-2-5-13-14(8-10)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEJXOPOILCMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H17N3O2S
- Molecular Weight : 329.40 g/mol
- SMILES Notation : C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN
Antimicrobial Activity
Research into the antimicrobial properties of oxadiazole derivatives has shown promising results. A study highlighted that oxadiazole compounds exhibit significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 5-(2-naphthyloxymethyl)-2-thioxo-2,3-dihydro-1,3,4-oxadiazole | Mycobacterium tuberculosis | >90% inhibition |
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | E. coli | Moderate activity |
These findings suggest that the oxadiazole moiety in our compound may contribute to its antimicrobial efficacy against resistant strains of bacteria .
Anticancer Potential
The anticancer properties of similar benzothiazole and oxadiazole derivatives have been extensively studied. For example:
- Study Findings : Compounds with oxadiazole rings demonstrated significant cytotoxicity against various cancer cell lines such as PC3 (prostate cancer) and BGC823 (gastric cancer). Specific derivatives were reported to inhibit cell growth by inducing apoptosis through various mechanisms.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2a | PC3 | 12.5 |
| 2c | BGC823 | 15.0 |
This indicates that our compound may possess similar anticancer properties due to the presence of both oxadiazole and benzothiazole structures .
Other Pharmacological Activities
The literature also suggests potential activities in areas such as:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Cholinesterase Inhibition : Certain compounds within this chemical class exhibited moderate inhibition of cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Antimicrobial Study : A series of synthesized oxadiazoles were tested against common pathogens. The results indicated that modifications to the oxadiazole ring significantly affected antimicrobial potency.
- Anticancer Research : A study involving a library of benzothiazole derivatives revealed that those with additional functional groups showed enhanced activity against cancer cell lines compared to their simpler counterparts.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds containing the oxadiazole and benzothiazole moieties. For instance:
- Study Findings : A series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been extensively explored:
- Mechanism of Action : Research indicates that compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Case Studies : In vitro studies demonstrated that these compounds could effectively inhibit the growth of several cancer cell lines, including pancreatic and breast cancer cells. The IC50 values were significantly lower than those for standard chemotherapeutic agents .
Antitubercular Activity
The compound has shown promise in combating tuberculosis:
- Research Insights : In vitro evaluations have demonstrated that derivatives with similar structures exert inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined, showcasing effective antitubercular activity .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group on the benzothiazole ring is susceptible to nucleophilic substitution under oxidative or basic conditions. This reaction allows for the introduction of alternative substituents, such as hydroxyl or amine groups.
Example Reaction Pathway :
Conditions and Outcomes :
| Nucleophile (Nu⁻) | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydroxide (OH⁻) | H₂O₂, AcOH, 60°C | -SO₃H | 85% | |
| Amines (R-NH₂) | DMF, K₂CO₃, 80°C | -SNHR | 72% |
This reactivity is critical for modifying the compound’s electronic properties and enhancing bioavailability .
Oxidation of the Methylsulfanyl Group
The -SMe group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on the oxidizing agent and reaction duration.
Reaction Mechanism :
Oxidation Data :
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 2 h | -SO- | 90% | |
| mCPBA | DCM, 0°C, 1 h | -SO₂- | 78% |
Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies .
Cyclization Reactions Involving the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in cycloaddition or ring-opening reactions under thermal or acidic conditions. For example, heating with hydrazine derivatives generates triazole analogs.
Key Reaction :
Representative Data :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 6 h | 1,2,4-Triazole derivative | 65% | |
| PCl₅ | Toluene, 110°C, 3 h | Oxadiazole chloride | 82% |
These reactions expand the compound’s utility in synthesizing bioactive heterocycles .
Acylation and Alkylation of the Benzothiazol-2-Amine
The primary amine on the benzothiazole ring reacts with acyl chlorides or alkyl halides to form amides or secondary amines.
General Reaction :
Synthetic Applications :
| Reagent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 1 h | Acetamide derivative | 88% | |
| Benzyl bromide | DMF, K₂CO₃, 60°C | N-Benzyl derivative | 75% |
Acylated derivatives show improved binding affinity in enzyme inhibition assays .
Suzuki-Miyaura Coupling on the Benzodioxin Core
The benzodioxin moiety enables palladium-catalyzed cross-coupling reactions with aryl boronic acids, facilitating structural diversification.
Reaction Scheme :
Coupling Data :
| Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative | 92% | |
| 4-Pyridylboronic acid | PdCl₂(dppf), CsF | Pyridyl-substituted | 85% |
This strategy is pivotal for attaching pharmacophores in drug discovery .
Biological Interactions via Molecular Docking
Computational studies reveal that the oxadiazole and benzothiazole moieties form hydrogen bonds and π-π interactions with enzymes like COX-II and proteases.
Key Interactions :
| Target Enzyme | IC₅₀ (µM) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| COX-II | 0.12 | -9.8 | |
| SARS-CoV-2 Mpro | 1.45 | -8.3 |
These interactions underscore the compound’s potential as a multi-target therapeutic agent .
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades under strong acidic or alkaline environments via:
Q & A
[Basic] What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. Key steps include:
- Sulfonamide formation : Reacting the benzodioxin amine with sulfonyl chlorides under basic conditions (pH 9–10) using aqueous Na₂CO₃ to form intermediates .
- Heterocyclic core assembly : The oxadiazole and benzothiazole moieties are constructed via cyclization reactions. For example, benzothiazole synthesis may involve thiocyanation of aniline derivatives followed by bromination and cyclization .
- Characterization : Confirmation of structure relies on IR (C=O, N–H stretches), ¹H NMR (aromatic proton integration, methylsulfanyl peaks), and mass spectrometry (molecular ion peaks). Elemental analysis (CHN) further validates purity .
[Basic] How are reaction conditions optimized for synthesizing derivatives of this compound?
Optimization employs statistical Design of Experiments (DOE) to minimize trial-and-error:
- Variables tested : pH, temperature, catalyst (e.g., LiH), and solvent (DMF vs. aqueous systems) .
- Response surface methodology identifies optimal conditions. For example, dynamic pH control (pH 10) enhances sulfonamide coupling yields .
- Taguchi methods prioritize factors like reaction time and reagent stoichiometry, reducing experimental runs by 50–70% .
[Advanced] What methodological strategies resolve contradictions in enzyme inhibition data across studies?
Conflicting results (e.g., acetylcholinesterase vs. lipoxygenase inhibition) are addressed via:
- Orthogonal assays : Cross-validate using fluorometric and colorimetric methods to rule out assay-specific artifacts .
- Structural analysis : Compare X-ray crystallography or docking studies to confirm binding modes. For example, methylsulfanyl groups may enhance hydrophobic interactions in acetylcholinesterase but hinder lipoxygenase active-site access .
- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to control for environmental variability .
[Advanced] How can computational methods enhance the design of derivatives with improved bioactivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing synthesis bottlenecks .
- Molecular docking : Tools like AutoDock Vina screen virtual libraries for derivatives with stronger binding to targets (e.g., acetylcholinesterase). For example, substituting the oxadiazole ring with electron-withdrawing groups may improve binding affinity .
- Machine learning : Train models on existing inhibition data to prioritize derivatives with optimal ADMET properties .
[Advanced] What experimental frameworks are used to establish structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Systematic substituent variation : Synthesize analogs with modified benzodioxin, oxadiazole, or benzothiazole groups (e.g., replacing methylsulfanyl with halogens) .
- Biological profiling : Test analogs against enzyme panels (e.g., α-glucosidase, lipoxygenase) and bacterial strains (e.g., S. aureus, E. coli) .
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to bioactivity .
[Basic] What are the critical purity and stability considerations during storage?
- Purity validation : HPLC with UV detection (λ = 254 nm) confirms >95% purity. Impurities often arise from incomplete cyclization or sulfonamide coupling .
- Storage conditions : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the methylsulfanyl group .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS .
[Advanced] How are advanced separation technologies applied to isolate this compound?
- Membrane filtration : Nanofiltration (MWCO 300–500 Da) removes unreacted intermediates .
- HPLC purification : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related derivatives. Retention times correlate with logP values .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to yield single crystals for X-ray analysis .
[Advanced] What comparative methodologies elucidate mechanistic differences between similar compounds?
- Kinetic studies : Compare Michaelis-Menten parameters (Km, Vmax) to determine competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (hydrophobic) vs. enthalpy-driven (H-bonding) interactions .
- Metabolomic profiling : Track downstream metabolite changes (e.g., acetylcholine levels) in cellular models to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
